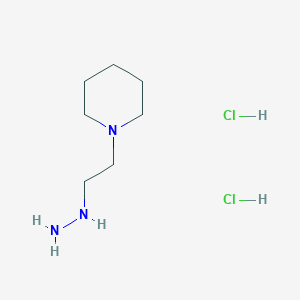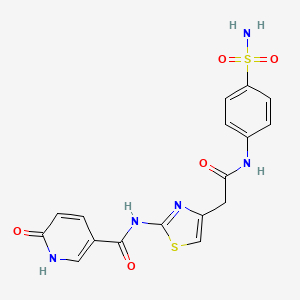
(Z)-N'-(BENZENESULFONYL)-N-(2-METHOXY-5-NITROPHENYL)BENZENECARBOXIMIDAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(2-methoxy-5-nitrophenyl)-N’-(phenylsulfonyl)benzimidamide is a synthetic organic compound with potential applications in various fields of scientific research. The compound features a benzimidamide core structure, which is functionalized with methoxy, nitro, and phenylsulfonyl groups. These functional groups contribute to the compound’s unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2-methoxy-5-nitrophenyl)-N’-(phenylsulfonyl)benzimidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of 2-methoxyphenol to obtain 2-methoxy-5-nitrophenol.
Formation of Isocyanate: Conversion of 2-methoxy-5-nitrophenol to 2-methoxy-5-nitrophenyl isocyanate.
Amidation: Reaction of 2-methoxy-5-nitrophenyl isocyanate with benzimidamide to form the desired product.
Industrial Production Methods
Industrial production methods for (Z)-N-(2-methoxy-5-nitrophenyl)-N’-(phenylsulfonyl)benzimidamide may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions
(Z)-N-(2-methoxy-5-nitrophenyl)-N’-(phenylsulfonyl)benzimidamide undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon (Pd/C).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The phenylsulfonyl group can undergo oxidation reactions to form sulfone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas and Pd/C, or other reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products Formed
Reduction: Formation of (Z)-N-(2-methoxy-5-aminophenyl)-N’-(phenylsulfonyl)benzimidamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfone derivatives.
科学的研究の応用
(Z)-N-(2-methoxy-5-nitrophenyl)-N’-(phenylsulfonyl)benzimidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (Z)-N-(2-methoxy-5-nitrophenyl)-N’-(phenylsulfonyl)benzimidamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the nitro and phenylsulfonyl groups, play a crucial role in its reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
- (Z)-N-(2-methoxy-5-nitrophenyl)-N’-(phenylsulfonyl)benzamide
- (Z)-N-(2-methoxy-5-nitrophenyl)-N’-(phenylsulfonyl)benzylamine
- (Z)-N-(2-methoxy-5-nitrophenyl)-N’-(phenylsulfonyl)benzylideneamine
Uniqueness
(Z)-N-(2-methoxy-5-nitrophenyl)-N’-(phenylsulfonyl)benzimidamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the benzimidamide core structure, along with the methoxy, nitro, and phenylsulfonyl groups, makes this compound particularly versatile for various scientific research applications.
特性
IUPAC Name |
N'-(benzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-28-19-13-12-16(23(24)25)14-18(19)21-20(15-8-4-2-5-9-15)22-29(26,27)17-10-6-3-7-11-17/h2-14H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMDZBYNRDLEDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N/C(=N\S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2744468.png)
![4-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2744472.png)
![Ethyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2744473.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2744474.png)

![3-[1-(1H-indole-5-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2744478.png)

![1-[(3-chlorophenyl)methyl]-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2744484.png)




![3-(2,4-dimethoxyphenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B2744489.png)

